

Application Notes and Protocols for PRO-LAD as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest			
Compound Name:	Pro-lad		
Cat. No.:	B1450959	Get Quote	

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRO-LAD (6-propyl-6-nor-lysergic acid diethylamide) is a synthetic lysergamide and a potent serotonin receptor agonist, primarily at the 5-HT2A receptor.[1][2] As a structural analog of lysergic acid diethylamide (LSD), **PRO-LAD** is a valuable tool in neuroscience and psychopharmacology research.[2] Its utility spans from studying the structure-activity relationships of ergoline compounds to investigating the intricate signaling pathways associated with psychedelic effects.[2] The availability of **PRO-LAD** as a Certified Reference Material (CRM) ensures the accuracy, reliability, and reproducibility of experimental results, a critical requirement in drug development and forensic analysis.

This document provides detailed application notes and experimental protocols for the use of **PRO-LAD** CRM. It includes information on its chemical and physical properties, analytical characterization methods, and a depiction of its primary signaling pathway.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **PRO-LAD** is presented in the table below. This information is crucial for accurate sample preparation and analysis.



Property	Value	
Chemical Name	6-propyl-6-nor-lysergic acid diethylamide	
Synonyms	PRO-LAD, 6-Propyl-6-nor-LSD	
IUPAC Name	(6aR,9R)-N,N-diethyl-7-propyl-6,6a,8,9- tetrahydro-4H-indolo[4,3-fg]quinoline-9- carboxamide	
CAS Number	65527-63-1	
Molecular Formula	C22H29N3O	
Molar Mass	351.49 g/mol	
Appearance	White to off-white solid	
Purity (as CRM)	≥98% (typically determined by qNMR)	
Solubility	Soluble in methanol, ethanol, acetonitrile, and chloroform. Sparingly soluble in water.	

Certified Reference Material (CRM) Specifications

As a Certified Reference Material, **PRO-LAD** is supplied with a Certificate of Analysis (CoA) that provides detailed information on its purity and characterization. The table below summarizes typical specifications found on a CoA for a lysergamide CRM.

Parameter	Method of Analysis	Typical Specification
Purity	Quantitative NMR (qNMR)	≥ 98.0%
Identity	¹ H-NMR, ¹³ C-NMR, Mass Spectrometry	Conforms to structure
Residual Solvents	GC-MS or ¹ H-NMR	≤ 0.5%
Water Content	Karl Fischer Titration	≤ 0.5%
Inorganic Impurities	ICP-MS	≤ 0.1%



Experimental Protocols

Detailed methodologies for the analysis of **PRO-LAD** are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and experimental goals.

Protocol 1: Quantitative Analysis by ¹H-NMR (qNMR)

Quantitative NMR is a primary ratio method for determining the purity of a substance without the need for an identical reference standard.[3]

Materials and Equipment:

- PRO-LAD Certified Reference Material
- Internal Standard (e.g., maleic acid, dimethyl sulfone) of known high purity
- Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
- High-resolution NMR spectrometer (≥400 MHz)
- Analytical balance (accurate to ±0.01 mg)
- Volumetric flasks and pipettes
- NMR tubes

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of PRO-LAD CRM into a clean vial.
 - Accurately weigh a suitable amount of the internal standard into the same vial. The molar ratio of the internal standard to PRO-LAD should be optimized for clear signal integration.
 - Dissolve the mixture in a precise volume (e.g., 1.0 mL) of the chosen deuterated solvent.
 - Ensure complete dissolution by gentle vortexing or sonication.



- \circ Transfer an appropriate volume (typically 600-700 μ L) of the solution into a 5 mm NMR tube.
- NMR Data Acquisition:
 - Acquire a ¹H-NMR spectrum using a calibrated 90° pulse angle to ensure accurate signal integration.
 - Use a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest for both PRO-LAD and the internal standard. A D1 of 30 seconds is often a good starting point.
 - Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.
- · Data Processing and Analysis:
 - Apply appropriate phasing and baseline correction to the acquired spectrum.
 - Integrate a well-resolved, non-exchangeable proton signal for both PRO-LAD and the internal standard.
 - Calculate the purity of **PRO-LAD** using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

Where:

- I = Integral value
- N = Number of protons for the integrated signal
- MW = Molecular weight
- m = mass
- P IS = Purity of the internal standard



Protocol 2: Purity and Impurity Profiling by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a powerful technique for assessing the purity of **PRO-LAD** and identifying potential impurities.

Materials and Equipment:

- PRO-LAD Certified Reference Material
- HPLC-grade acetonitrile and methanol
- HPLC-grade water
- Ammonium acetate or formic acid (for mobile phase modification)
- HPLC system with a UV detector and a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 μm particle size)

Procedure:

- Mobile Phase Preparation:
 - Prepare a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., 10 mM ammonium acetate, pH adjusted with formic acid). A typical starting gradient could be 20% to 80% acetonitrile over 20 minutes.
- Standard and Sample Preparation:
 - Prepare a stock solution of PRO-LAD CRM in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
 - Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 μg/mL to 100 μg/mL.
 - Dissolve the sample to be analyzed in the mobile phase to a similar concentration.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 μm)



Mobile Phase: Gradient of acetonitrile and buffered water.

Flow Rate: 1.0 mL/min

Injection Volume: 10 μL

Column Temperature: 30 °C

UV Detection: 310 nm (based on the chromophore of the lysergamide structure)

- Data Analysis:
 - Analyze the chromatograms to determine the retention time of PRO-LAD and any impurities.
 - Calculate the purity of the sample by area normalization, assuming all impurities have a similar response factor at the detection wavelength.

Protocol 3: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the identification of **PRO-LAD**, particularly in complex matrices.

Materials and Equipment:

- PRO-LAD Certified Reference Material
- GC-MS grade solvents (e.g., methanol, ethyl acetate)
- GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μm film thickness)

Procedure:

Sample Preparation:



 Prepare a solution of PRO-LAD CRM in a suitable solvent (e.g., methanol) at a concentration of approximately 10-100 μg/mL.

GC-MS Conditions:

Injector Temperature: 280 °C

Injection Mode: Splitless

- Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- MS Transfer Line Temperature: 280 °C
- o Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-550.

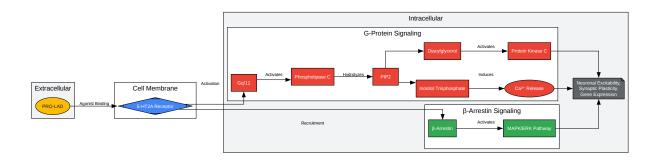
Data Analysis:

- The mass spectrum of PRO-LAD will show a molecular ion peak (m/z 351) and a characteristic fragmentation pattern.
- Key fragment ions for lysergamides include those resulting from the cleavage of the diethylamide group and rearrangements of the ergoline ring system.[4] For PRO-LAD, a significant fragment would likely arise from the loss of the N6-propyl group.[1]

Signaling Pathway

PRO-LAD exerts its primary pharmacological effects through its potent agonism at the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR).[1][2] Activation of the 5-HT2A receptor initiates a complex downstream signaling cascade. The diagram below illustrates the key pathways involved.





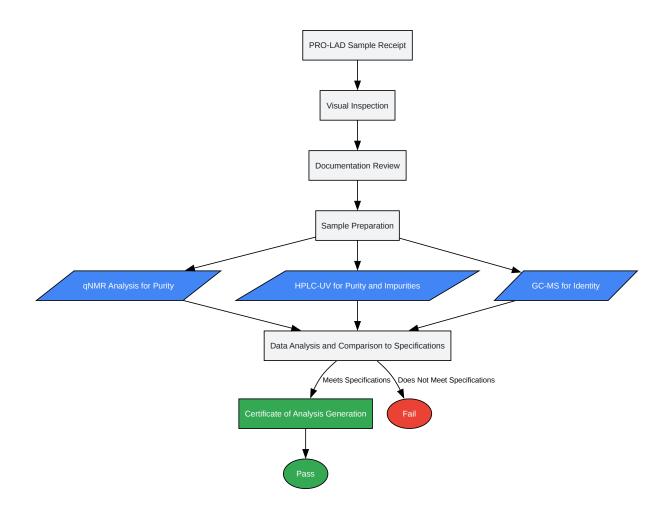
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Caption: **PRO-LAD** mediated 5-HT2A receptor signaling cascade.

Experimental Workflow for Quality Control

The following diagram outlines a typical workflow for the quality control analysis of a **PRO-LAD** sample using the protocols described in this document.





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- To cite this document: BenchChem. [Application Notes and Protocols for PRO-LAD as a Certified Reference Material]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1450959#purchasing-pro-lad-as-a-certified-reference-material]

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